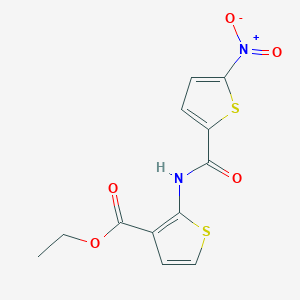

ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O5S2/c1-2-19-12(16)7-5-6-20-11(7)13-10(15)8-3-4-9(21-8)14(17)18/h3-6H,2H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMOGJNXPZVDHDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1)NC(=O)C2=CC=C(S2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate, often involves heterocyclization reactions. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another approach is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve multi-step synthesis processes that start from readily available reagents. These methods often require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Scientific Research Applications

ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism by which ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate exerts its effects involves its interaction with regulatory pathways involved in inflammation. By affecting these pathways, the compound can inhibit the growth of viruses and reduce inflammatory responses . The molecular targets and pathways involved in these effects are still under investigation and require further research .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

Key Structural Differences :

Core Structure: The target compound contains two discrete thiophene rings linked by an amide. Analogues like ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () feature a bicyclic tetrahydrobenzo[b]thiophene core, enhancing rigidity and lipophilicity.

Substituents: Nitro Group: The 5-nitrothiophene moiety distinguishes the target compound from amino- or methyl-substituted derivatives (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate, ).

Functional Group Impact :

- Ethyl Carboxylate (-COOEt) : Enhances solubility in organic solvents compared to carboxylic acids.

Physicochemical Properties

Key Observations :

- Nitro groups increase molecular weight and polarity but may reduce aqueous solubility compared to methyl-substituted analogues.

- Bicyclic systems (e.g., tetrahydrobenzo[b]thiophene) exhibit lower solubility due to rigid, planar structures .

Reported Activities :

Antioxidant Activity: Compounds with electron-donating groups (e.g., ethyl 2-(2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamido)-...-carboxylate, ) show strong DPPH radical scavenging due to phenolic -OH groups. The target compound’s nitro group is less likely to contribute to antioxidant effects, highlighting functional group criticality .

Anticancer Potential: Derivatives with allyl and benzylidene substituents () exhibit in vitro anticancer activity (e.g., compound 7b, IC₅₀ = 2.1 µM). The nitro group in the target compound may act as a prodrug moiety, enabling reductive activation in hypoxic tumor environments.

Biological Activity

Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article delves into the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis of Ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate

The synthesis of ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the nitration of thiophene derivatives followed by amide formation. The final product is obtained through esterification with an alcohol, such as ethanol, under acidic conditions.

Synthetic Route Overview

| Step | Reaction Type | Conditions |

|---|---|---|

| 1 | Nitration | Nitric acid |

| 2 | Amide Formation | Basic conditions with amine |

| 3 | Esterification | Acidic medium, reflux |

Anticancer Activity

Recent studies have demonstrated the anticancer potential of compounds containing the nitrothiophene moiety. For instance, a study evaluated various derivatives and found that compounds similar to ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate exhibited significant cytotoxic effects against A549 human lung adenocarcinoma cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In vitro studies showed that the compound could reduce A549 cell viability significantly when compared to standard chemotherapeutic agents like cisplatin. The findings suggest that derivatives with the nitro group may enhance biological activity through bioreduction processes leading to reactive intermediates that target cellular components .

Antimicrobial Activity

The antimicrobial efficacy of ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate has also been investigated. Compounds bearing similar structural features have shown promising activity against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. In particular, studies reported that these compounds could effectively inhibit bacterial growth, indicating their potential as novel antimicrobial agents .

Case Studies and Research Findings

- Anticancer Studies : A comprehensive study demonstrated that compounds analogous to ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate displayed potent anticancer properties against A549 cells. The study utilized an MTT assay to evaluate cell viability post-treatment, revealing a significant reduction in cell survival rates compared to untreated controls .

- Antimicrobial Effectiveness : In another study focusing on antimicrobial activity, derivatives were screened against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that certain nitro-thiophene derivatives exhibited effective inhibition at low concentrations, suggesting their potential utility in treating resistant infections .

Q & A

Basic: What are the common synthetic routes for ethyl 2-(5-nitrothiophene-2-amido)thiophene-3-carboxylate, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the preparation of the thiophene core. A common approach includes:

- Step 1: Condensation of 5-nitrothiophene-2-carboxylic acid with ethyl 2-aminothiophene-3-carboxylate using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous DMF .

- Step 2: Nitration or functionalization of the thiophene ring under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce nitro groups .

- Purification: Recrystallization in ethanol or methanol-water gradients, followed by column chromatography for high purity (>95%) .

Optimization Tips: Adjusting solvent polarity (e.g., switching from DMF to THF) and catalyst loading (e.g., triethylamine for pH control) can improve yields (reported 60–85%) and reduce side products .

Basic: How is the structural integrity of this compound validated in synthetic workflows?

Methodological Answer:

Structural confirmation relies on a combination of spectroscopic and analytical techniques:

- IR Spectroscopy: Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, NO₂ at ~1520 cm⁻¹) .

- NMR (¹H/¹³C): Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and carbon signals (e.g., ester carbonyl at δ ~165 ppm) .

- Mass Spectrometry (HRMS): Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₂H₁₁N₂O₅S₂: 343.02) .

- X-ray Crystallography (if applicable): Resolves regioselectivity and stereochemistry .

Basic: What preliminary biological assays are recommended for evaluating its bioactivity?

Methodological Answer:

Initial screening should focus on:

- Antimicrobial Activity: Broth microdilution assays (MIC against S. aureus and E. coli) .

- Anti-inflammatory Potential: COX-2 inhibition assays using ELISA kits (IC₅₀ values reported for analogs: 10–50 µM) .

- Antioxidant Screening: DPPH radical scavenging (e.g., 60–80% inhibition at 100 µg/mL for nitro-substituted thiophenes) .

Note: Use positive controls (e.g., ascorbic acid for antioxidants, ibuprofen for COX-2) to validate results .

Advanced: How do substituent modifications (e.g., nitro vs. chloro groups) impact its structure-activity relationships (SAR)?

Methodological Answer:

Functional groups critically influence bioactivity:

- Nitro Groups: Enhance electron-withdrawing effects, improving antimicrobial potency (e.g., MIC reduction from 128 µg/mL to 32 µg/mL in nitro vs. methyl analogs) .

- Chloro Substituents: Increase lipophilicity, enhancing blood-brain barrier penetration in neuroactive studies .

SAR Analysis: Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like E. coli DNA gyrase (ΔG = -8.2 kcal/mol for nitro derivatives) .

Advanced: How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

Contradictions often arise from:

- Assay Variability: Standardize protocols (e.g., fixed incubation times, solvent controls) .

- Solubility Issues: Use DMSO stocks ≤1% to avoid cytotoxicity artifacts .

- Structural Degradation: Validate stability via HPLC (e.g., >90% purity after 24h in PBS) .

Case Study: Nitro-thiophenes showed inconsistent COX-2 inhibition due to redox interference; adding antioxidants (e.g., glutathione) stabilized results .

Advanced: What strategies are used to study its applications in material science (e.g., optoelectronics)?

Methodological Answer:

Key methodologies include:

- UV-Vis Spectroscopy: Assess π→π* transitions (λₐᵦₛ ~350 nm for nitro-thiophenes) .

- Cyclic Voltammetry: Measure HOMO-LUMO gaps (e.g., -5.2 eV to -3.8 eV for thiophene derivatives) .

- Thin-Film Fabrication: Spin-coating (2000 rpm, 60s) to evaluate conductivity (σ ~10⁻⁴ S/cm) .

Applications: Nitro-thiophenes act as electron-deficient moieties in organic semiconductors .

Advanced: How are enzyme interaction mechanisms (e.g., kinase inhibition) elucidated for this compound?

Methodological Answer:

Mechanistic studies employ:

- Kinetic Assays: Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., K_D = 2.5 µM for EGFR kinase) .

- Molecular Dynamics Simulations: Analyze binding pocket interactions (e.g., hydrogen bonding with Thr766 in EGFR) .

Advanced: What challenges arise in achieving regioselectivity during nitro-group introduction?

Methodological Answer:

Regioselectivity issues are addressed via:

- Directed Metalation: Use LDA (lithium diisopropylamide) at -78°C to direct nitration to the 5-position .

- Protecting Groups: Temporarily block reactive sites (e.g., acetyl protection of amines) .

- Microwave-Assisted Synthesis: Enhances selectivity (e.g., 90% 5-nitro vs. 10% 4-nitro isomer under 100W irradiation) .

Advanced: How is the compound’s stability under physiological or extreme conditions assessed?

Methodological Answer:

Stability protocols include:

- Thermogravimetric Analysis (TGA): Decomposition onset at ~200°C .

- pH Stability Tests: Incubate in buffers (pH 2–12) and monitor degradation via HPLC .

- Photo-Stability: Expose to UV light (254 nm) and track photodegradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.